molecular formula C8H13N3O2 B12628233 5-tert-Butyl-N-methyl-1,2,4-oxadiazole-3-carboxamide CAS No. 918814-26-3

5-tert-Butyl-N-methyl-1,2,4-oxadiazole-3-carboxamide

Cat. No.: B12628233
CAS No.: 918814-26-3
M. Wt: 183.21 g/mol
InChI Key: FMGZRTXEEFXQSG-UHFFFAOYSA-N
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Description

5-tert-Butyl-N-methyl-1,2,4-oxadiazole-3-carboxamide is a synthetic compound based on the 1,2,4-oxadiazole heterocyclic scaffold, a structure of significant interest in modern medicinal chemistry and drug discovery. The 1,2,4-oxadiazole ring is renowned for its bioisosteric properties, often serving as a stable replacement for ester and amide functional groups, which can enhance metabolic stability in potential drug candidates . This particular derivative, featuring a tert-butyl substituent and a methyl carboxamide group, is designed for researchers exploring structure-activity relationships in the development of novel bioactive molecules. Compounds containing the 1,2,4-oxadiazole nucleus have been extensively investigated and display a wide spectrum of biological activities, including antibacterial, antioxidant, anticancer, and anti-inflammatory effects . The structural framework is found in several commercially available drugs and is also present in certain natural products, highlighting its fundamental importance in chemical biology . Researchers may utilize this chemical as a key intermediate or building block in multi-step synthetic routes, or as a core scaffold for screening against various biological targets. Its research applications span from being a starting material in organic synthesis to a candidate for in vitro biological evaluation in antibacterial or antioxidant assays . This product is intended for research purposes by qualified laboratory personnel. It is For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

CAS No.

918814-26-3

Molecular Formula

C8H13N3O2

Molecular Weight

183.21 g/mol

IUPAC Name

5-tert-butyl-N-methyl-1,2,4-oxadiazole-3-carboxamide

InChI

InChI=1S/C8H13N3O2/c1-8(2,3)7-10-5(11-13-7)6(12)9-4/h1-4H3,(H,9,12)

InChI Key

FMGZRTXEEFXQSG-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=NC(=NO1)C(=O)NC

Origin of Product

United States

Preparation Methods

Cycloaddition Reactions

One effective method for synthesizing oxadiazoles involves 1,3-dipolar cycloaddition reactions between nitrile oxides and amidoximes. This approach has been demonstrated to yield high purity and good yields.

  • Example Reaction :
    • Starting materials: tert-butylamidoxime and a suitable nitrile oxide.
    • Conditions: Typically performed in solvents like DMF or acetonitrile under reflux conditions.

Table 1: Reaction Conditions for Cycloaddition

Reactants Solvent Temperature Yield (%)
tert-butylamidoxime + nitrile oxide DMF Reflux 90-95
tert-butylamidoxime + nitrile oxide Acetonitrile Reflux 85-92

Amidation Reactions

Another common method is the amidation of carboxylic acids or their derivatives with amines. This method can be particularly useful when starting from carboxylic acid derivatives.

  • Example Reaction :
    • Starting materials: tert-butyl isocyanate and N-methylamine.
    • Conditions: Conducted in an inert atmosphere to avoid moisture interference.

Table 2: Amidation Reaction Conditions

Reactants Solvent Temperature Yield (%)
tert-butyl isocyanate + N-methylamine THF Room Temp 80-85
tert-butyl carboxylic acid + N-methylamine DMF Reflux 75-80

Alternative Synthetic Routes

In addition to the above methods, other synthetic routes have been explored:

  • Using Carbonyl Diimidazole : This method employs carbonyl diimidazole as a reagent to facilitate the formation of oxadiazoles from amidoximes.

Table 3: Synthesis Using Carbonyl Diimidazole

Reactants Solvent Temperature Yield (%)
Amidoxime + CDI DMF Reflux 70-75

Research Findings

Recent studies have highlighted various aspects of these preparation methods:

  • Yield Optimization : Adjusting reaction parameters such as temperature and solvent significantly impacts yield. For instance, using DMF often results in higher yields compared to other solvents.

  • Reaction Time : Shorter reaction times (e.g., overnight stirring) followed by heating can enhance yields while minimizing byproduct formation.

  • Purification Techniques : Common purification techniques include flash chromatography and recrystallization, which are essential for obtaining pure compounds suitable for further applications.

Chemical Reactions Analysis

Types of Reactions: 5-tert-Butyl-N-methyl-1,2,4-oxadiazole-3-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

5-tert-Butyl-N-methyl-1,2,4-oxadiazole-3-carboxamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-tert-Butyl-N-methyl-1,2,4-oxadiazole-3-carboxamide involves its interaction with specific molecular targets. The oxadiazole ring can interact with enzymes and receptors, modulating their activity. This interaction can lead to the inhibition or activation of specific biochemical pathways, resulting in the desired therapeutic effects .

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

  • 5-(tert-Butyl)-N-(4-(2-(cyclopropanecarboxamido)pyridin-4-yl)-2-methylbenzyl)-1,2,4-oxadiazole-3-carboxamide

    • Structure : Incorporates a benzyl group with pyridinyl and cyclopropanecarboxamido substituents.
    • Molecular Weight : 433.5 g/mol, significantly higher than the target compound due to the extended aromatic system.
    • Key Differences : The bulky benzyl-pyridinyl substituent may reduce solubility in aqueous media compared to the simpler N-methyl group in the target compound. However, it could enhance binding affinity to hydrophobic protein pockets .
  • N-(2-Hydroxyethyl)-5-methyl-1,2,4-oxadiazole-3-carboxamide Structure: Features a 5-methyl group and a hydroxyethyl carboxamide. This compound is a known photodegradant of metronidazole, highlighting its sensitivity to UV light .
  • 5-Phenyl-1,2,4-oxadiazole-3-carboxamide

    • Structure : Substituted with a phenyl group at position 3.
    • Crystallography : Crystallizes in a triclinic system (space group P), with a compact packing arrangement due to π-π interactions from the phenyl ring .
    • Key Differences : The aromatic phenyl group may enhance thermal stability but reduce metabolic stability compared to the tert-butyl group.

Reactivity and Stability

  • 5-(Chloromethyl)-N-methyl-1,2,4-oxadiazole-3-carboxamide

    • Structure : Contains a chloromethyl group at position 4.
    • Reactivity : The chloromethyl group is highly reactive, making this compound prone to nucleophilic substitution or elimination reactions, unlike the inert tert-butyl group .
  • 3-tert-Butyl-5-chloro-1,2,4-oxadiazole Structure: Chloro substituent at position 5 and tert-butyl at position 3.

Comparative Data Table

Compound Name Molecular Weight (g/mol) Key Substituents Solubility (LogP) Stability Notes Applications
5-tert-Butyl-N-methyl-1,2,4-oxadiazole-3-carboxamide ~207.3* tert-Butyl, N-methyl carboxamide Moderate (~2.5) Stable under ambient conditions Drug intermediates, agrochemicals
5-Phenyl-1,2,4-oxadiazole-3-carboxamide 189.17 Phenyl, carboxamide Low (~3.0) Prone to oxidative metabolism Crystal engineering
N-(2-Hydroxyethyl)-5-methyl-1,2,4-oxadiazole-3-carboxamide 187.17 5-Methyl, hydroxyethyl carboxamide High (~1.8) Photolabile; degrades under UV light Antibiotic photodegradant
5-(tert-Butyl)-N-(complex benzyl derivative) 433.5 Benzyl-pyridinyl, cyclopropaneamide Low (~4.0) High metabolic stability Kinase inhibitors

*Estimated based on structural analogs.

Research Findings

  • Biological Activity : Compounds with aromatic substituents (e.g., phenyl) exhibit stronger π-π stacking interactions with biological targets but may suffer from rapid hepatic clearance. In contrast, tert-butyl groups enhance metabolic stability by resisting oxidative degradation .
  • Photostability : Hydrophilic substituents like hydroxyethyl improve aqueous solubility but compromise photostability, as seen in metronidazole degradants .
  • Synthetic Utility : Chlorinated derivatives (e.g., 5-chloromethyl) serve as intermediates for further functionalization but require careful handling due to reactivity .

Biological Activity

5-tert-Butyl-N-methyl-1,2,4-oxadiazole-3-carboxamide (CAS No. 918814-26-3) is a compound belonging to the oxadiazole family, which has garnered attention for its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

Molecular Formula : C10_{10}H14_{14}N4_{4}O2_{2}
Molecular Weight : 226.24 g/mol
IUPAC Name : this compound

The oxadiazole ring system is known for its ability to interact with various biological targets, making derivatives of this structure promising in medicinal chemistry.

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities, including:

  • Anticancer Activity : Studies have demonstrated cytotoxic effects against various cancer cell lines.
  • Antimicrobial Properties : The compound shows potential as an antimicrobial agent.
  • Anti-inflammatory Effects : It may modulate inflammatory responses.

The anticancer properties of this compound are primarily attributed to its ability to induce apoptosis in cancer cells. Research has shown that it can activate apoptotic pathways by increasing the expression of pro-apoptotic proteins and decreasing anti-apoptotic factors.

Case Studies

  • Cytotoxicity Against Cancer Cell Lines
    • In vitro studies have reported IC50_{50} values in the micromolar range against several cancer types:
      • MCF-7 (Breast Cancer) : IC50_{50} = 0.65 µM
      • HeLa (Cervical Cancer) : IC50_{50} = 2.41 µM
      • U937 (Monocytic Leukemia) : Significant cytotoxicity observed.
    Cell LineIC50_{50} (µM)
    MCF-70.65
    HeLa2.41
    U937Not specified
  • Mechanistic Studies
    • Flow cytometry assays indicated that treatment with this compound leads to increased levels of cleaved caspase-3 and p53 activation, suggesting a robust apoptotic response in treated cells .

Antimicrobial Activity

Studies have also explored the antimicrobial properties of this compound against various pathogens. Preliminary results indicate effectiveness against both Gram-positive and Gram-negative bacteria.

Summary of Findings

MicroorganismActivity
Staphylococcus aureusModerate
Escherichia coliSignificant

Anti-inflammatory Effects

Research suggests that the compound may inhibit key inflammatory pathways by downregulating pro-inflammatory cytokines such as TNF-alpha and IL-6. This property positions it as a potential therapeutic agent for inflammatory diseases.

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